molecular formula C13H14O3 B13503990 rac-(1R,4S,5S)-4-(4-methylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid

rac-(1R,4S,5S)-4-(4-methylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid

Cat. No.: B13503990
M. Wt: 218.25 g/mol
InChI Key: JYBQLORUIBXJPL-LOWVWBTDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound rac-(1R,4S,5S)-4-(4-methylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid features a bicyclo[2.1.1]hexane core substituted with a carboxylic acid group at position 5 and a para-methylphenyl group at position 2. This bicyclic framework imposes significant structural rigidity, making it a valuable scaffold in medicinal chemistry for optimizing steric and electronic properties in drug candidates .

Properties

Molecular Formula

C13H14O3

Molecular Weight

218.25 g/mol

IUPAC Name

(1S,4R,5R)-4-(4-methylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid

InChI

InChI=1S/C13H14O3/c1-8-2-4-9(5-3-8)13-6-10(16-7-13)11(13)12(14)15/h2-5,10-11H,6-7H2,1H3,(H,14,15)/t10-,11+,13-/m0/s1

InChI Key

JYBQLORUIBXJPL-LOWVWBTDSA-N

Isomeric SMILES

CC1=CC=C(C=C1)[C@@]23C[C@@H]([C@@H]2C(=O)O)OC3

Canonical SMILES

CC1=CC=C(C=C1)C23CC(C2C(=O)O)OC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “rac-(1R,4S,5S)-4-(4-methylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid” typically involves multiple steps, including the formation of the bicyclic ring system and the introduction of the carboxylic acid group. Common synthetic routes may include:

    Cycloaddition Reactions: Formation of the bicyclic ring system through cycloaddition reactions.

    Functional Group Transformations: Introduction of the carboxylic acid group via oxidation or other functional group transformations.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, advanced catalysts, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methylphenyl group or the bicyclic ring system.

    Reduction: Reduction reactions could target the carboxylic acid group, converting it to an alcohol or other derivatives.

    Substitution: Substitution reactions may occur at various positions on the bicyclic ring or the methylphenyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methyl group could yield a carboxylic acid derivative, while reduction of the carboxylic acid group could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules, particularly those with bicyclic structures.

Biology

In biological research, the compound could be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

In medicine, the compound may be investigated for its pharmacological properties, including potential therapeutic effects or as a lead compound for drug development.

Industry

In industry, the compound could find applications in the development of new materials, such as polymers or advanced composites, due to its unique structural features.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with molecular targets. Potential pathways could include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

Comparison with Similar Compounds

Structural and Functional Group Variations

Substituent Effects on the Aromatic Ring
  • 4-Methylphenyl vs. 3-Methylphenyl: The para-methylphenyl substituent in the target compound contrasts with the rac-(1R,4S,5S)-4-(3-methylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid (), where the methyl group is meta-positioned.
  • 4-Methylphenyl vs. 3-tert-Butylphenyl :
    The rac-(1R,4S,5S)-4-(3-tert-butylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid () introduces a bulky tert-butyl group, which may enhance lipophilicity and metabolic stability compared to the smaller methyl group in the target compound .
Functional Group Modifications
  • Carboxylic Acid vs. Ester Derivatives :
    The rac-(1R,4R,5R)-5-(methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylic acid () replaces the carboxylic acid with a methoxycarbonyl group, reducing acidity and hydrogen-bonding capacity. Such modifications are critical in prodrug strategies to improve bioavailability .
  • Boc-Protected Amino Derivatives: Compounds like (1R,4S,5S)-rel-2-(tert-butoxycarbonyl)-2-azabicyclo[2.1.1]hexane-5-carboxylic acid () incorporate a Boc-protected amine, enabling selective deprotection during synthesis. This contrasts with the target compound’s lack of nitrogen in the bicyclic core .

Bicyclic Ring System Variations

  • Bicyclo[2.1.1]hexane vs. Bicyclo[3.1.0]hexane :
    Analogs such as rac-(1R,4R,5S)-4-(benzyloxy)-1-methyl-6-oxabicyclo[3.1.0]hexane () feature a larger bicyclo[3.1.0] ring system, increasing ring strain and altering conformational flexibility compared to the bicyclo[2.1.1] framework .
  • Bicyclo[2.2.1]heptane in Bioactive Compounds :
    The thromboxane A₂ receptor agonist U 46619 (CAS 56985-40-1, –15) utilizes a bicyclo[2.2.1]heptane core with a hydroxylated side chain. The larger ring system and extended substituents highlight how bicyclic frameworks are tailored for specific receptor interactions .

Q & A

Q. What are the primary synthetic routes for rac-(1R,4S,5S)-4-(4-methylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid, and how do reaction conditions influence yield?

The synthesis typically involves multi-step processes, including cyclization to form the bicyclic core and subsequent functional group modifications. For example:

  • Cycloaddition reactions (e.g., [2+2] or Diels-Alder) are employed to construct the strained bicyclo[2.1.1]hexane system .
  • Carboxylic acid introduction via oxidation of a precursor alcohol or aldehyde under controlled conditions (e.g., KMnO₄ in acidic media) .
  • Critical parameters : Temperature (0–25°C for cyclization), solvent polarity (e.g., THF for solubility), and catalyst selection (e.g., Lewis acids for regioselectivity) .

Q. How is the compound characterized to confirm its stereochemistry and purity?

  • Stereochemical analysis : X-ray crystallography or NOESY NMR to resolve the (1R,4S,5S) configuration .
  • Purity assessment : HPLC with chiral columns (e.g., Chiralpak IA) for enantiomeric excess, coupled with LC-MS for molecular weight confirmation .
  • Functional group verification : IR spectroscopy for carboxylic acid (C=O stretch at ~1700 cm⁻¹) and oxabicyclic ether (C-O-C at ~1100 cm⁻¹) .

Q. What are the key biological activities investigated for this compound?

  • Enzyme inhibition : Tested against serine hydrolases (e.g., lipases) via fluorometric assays, leveraging the bicyclic scaffold’s rigidity for active-site binding .
  • Receptor modulation : Screened for GPCR interactions (e.g., dopamine receptors) using radioligand displacement assays, with IC₅₀ values compared to similar bicyclic analogs .

Q. What functional group transformations are most relevant for derivatization?

  • Carboxylic acid modifications : Amidation (e.g., EDC/HOBt coupling) to generate prodrugs or conjugates .
  • Oxabicyclic ring opening : Acid-catalyzed hydrolysis (HCl/H₂O) to study stability or generate diol intermediates .

Advanced Research Questions

Q. How can enantiomers of the racemic mixture be separated, and what challenges arise in scaling this process?

  • Chiral resolution : Use of preparative HPLC with polysaccharide-based columns (e.g., Chiralcel OD-H) or enzymatic resolution (lipases for kinetic resolution) .
  • Challenges : Low solubility of diastereomeric salts (e.g., with tartaric acid) and high cost of chiral stationary phases for industrial-scale separation .

Q. What computational methods are used to predict the compound’s interactions with biological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model binding to enzyme active sites (e.g., cyclooxygenase-2), guided by the compound’s stereoelectronic profile .
  • MD simulations : GROMACS for assessing stability of ligand-target complexes over 100-ns trajectories, focusing on hydrogen bonding with key residues .

Q. How should researchers address contradictions in reported reaction outcomes (e.g., variable yields in cycloadditions)?

  • Root-cause analysis : Compare solvent purity (anhydrous vs. wet THF), catalyst batch variability (e.g., ZnCl₂ vs. BF₃·OEt₂), and temperature gradients in batch reactors .
  • Design of experiments (DoE) : Use factorial designs to isolate critical factors (e.g., pressure in high-dilution cycloadditions) .

Q. What strategies improve the scalability of synthesis while maintaining stereochemical fidelity?

  • Flow chemistry : Continuous-flow reactors for precise control of exothermic cyclization steps, reducing side-product formation .
  • Catalyst immobilization : Heterogeneous catalysts (e.g., silica-supported Au nanoparticles) for recyclability and reduced metal contamination .

Q. How does the compound’s stereochemistry influence its mechanism of action in enzyme inhibition?

  • Case study : The (1R,4S,5S) configuration enhances binding to thrombin’s S1 pocket via optimal hydrogen bonding with Asp189, whereas the (1S) enantiomer shows 10-fold lower affinity .
  • Mutagenesis studies : Ala-scanning of target enzymes to identify critical residues for stereospecific interactions .

Q. What stability challenges arise during storage, and how can they be mitigated?

  • Degradation pathways : Hydrolysis of the oxabicyclic ether under humid conditions, detected via accelerated stability testing (40°C/75% RH for 6 months) .
  • Mitigation : Lyophilization for long-term storage, with argon-purged vials to prevent oxidation of the methylphenyl group .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.